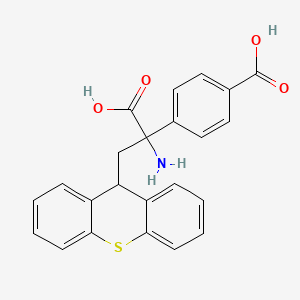![molecular formula C12H14BrNS B1241945 3-(3-Bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1241945.png)
3-(3-Bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NS3861: is a chemical compound known for its role as an agonist of nicotinic acetylcholine receptors. It binds with high affinity to heteromeric receptors, particularly those containing the alpha-3 and beta-4 subunits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NS3861 involves the formation of a bicyclic structure with a bromothiophene moiety. The key steps include:
Formation of the bicyclic core: This is typically achieved through a series of cyclization reactions.
Introduction of the bromothiophene group: This step involves the bromination of a thiophene ring, followed by its attachment to the bicyclic core.
Industrial Production Methods: Industrial production of NS3861 would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Use of high-purity reagents: Ensuring that all starting materials are of the highest purity to avoid contamination.
Optimization of reaction conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to improve the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions: NS3861 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: NS3861 can also be reduced, although this is less common.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the thiophene ring.
Scientific Research Applications
NS3861 has a wide range of applications in scientific research, particularly in the fields of:
Neuroscience: It is used to study the function of nicotinic acetylcholine receptors and their role in neural signaling.
Pharmacology: NS3861 is investigated for its potential therapeutic applications, including the treatment of neurological disorders.
Biochemistry: The compound is used to explore the molecular mechanisms of receptor activation and signal transduction.
Drug Development: NS3861 serves as a lead compound for the development of new drugs targeting nicotinic acetylcholine receptors.
Mechanism of Action
NS3861 exerts its effects by binding to nicotinic acetylcholine receptors, specifically those containing the alpha-3 and beta-4 subunits. This binding induces a conformational change in the receptor, leading to its activation. The activated receptor then allows the flow of ions across the cell membrane, which triggers downstream signaling pathways involved in various physiological processes .
Comparison with Similar Compounds
Cytisine: Another agonist of nicotinic acetylcholine receptors, but with different subunit selectivity.
Epibatidine: A potent agonist with high affinity for nicotinic receptors, but with a different pharmacological profile.
Varenicline: Used clinically for smoking cessation, it also targets nicotinic acetylcholine receptors.
Uniqueness of NS3861: NS3861 is unique in its selective activation of receptors containing the alpha-3 and beta-4 subunits, which distinguishes it from other compounds like cytisine that prefer different subunit combinations. This selectivity makes NS3861 a valuable tool for studying specific receptor subtypes and their roles in physiological and pathological processes .
Properties
Molecular Formula |
C12H14BrNS |
|---|---|
Molecular Weight |
284.22 g/mol |
IUPAC Name |
3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C12H14BrNS/c1-14-9-2-3-10(14)7-8(6-9)12-11(13)4-5-15-12/h4-6,9-10H,2-3,7H2,1H3 |
InChI Key |
ZJCNRVHZJADROC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1C=C(C2)C3=C(C=CS3)Br |
Synonyms |
3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo(3.2.1)oct-2-ene NS3861 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


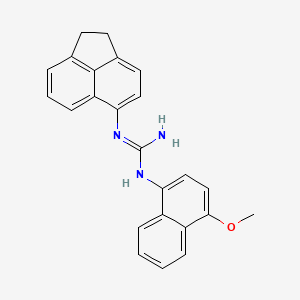
![1-[4-Amino-5-chloro-2-(3,5-dimethoxybenzyloxy)phenyl]-5-(1-piperidinyl)-1-pentanone](/img/structure/B1241864.png)
![4H-Pyrrolo[2,3-B]quinoxaline](/img/structure/B1241865.png)

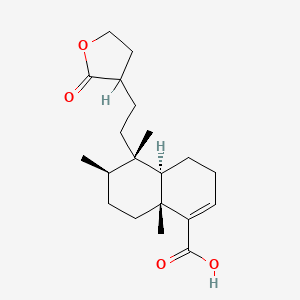
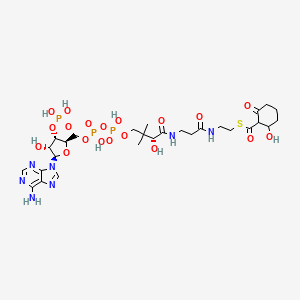
![[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1241871.png)
![[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1241872.png)

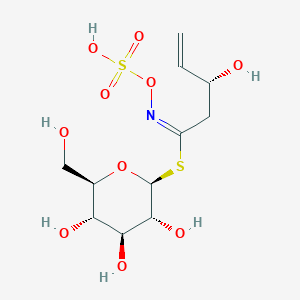
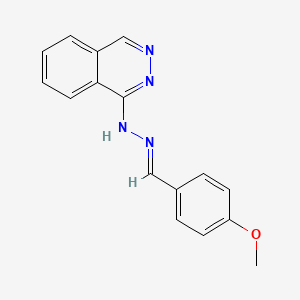
![2-(4'-fluoro-4-biphenylylmethyl)-6-[2-(N-aminocarbonyl-N-hydroxyamino)-ethoxy]-1-oxo-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1241884.png)
![2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1241885.png)
